REACTION_CXSMILES
|
F[C:2]1[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:3]=1[C:4]([CH:6]1[CH2:11][CH2:10][N:9]([C:12](=[O:14])[CH3:13])[CH2:8][CH2:7]1)=O.[C:20]([O:24][CH3:25])(=[O:23])[CH2:21][SH:22].[H-].[Na+]>C1COCC1>[CH3:25][O:24][C:20]([C:21]1[S:22][C:2]2[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:3]=2[C:4]=1[CH:6]1[CH2:11][CH2:10][N:9]([C:12](=[O:14])[CH3:13])[CH2:8][CH2:7]1)=[O:23] |f:2.3|
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Name
|
|
Quantity
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33.6 g
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Type
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reactant
|
Smiles
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FC1=C(C(=O)C2CCN(CC2)C(C)=O)C=CC(=C1)F
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Name
|
|
Quantity
|
13 mL
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Type
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reactant
|
Smiles
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C(CS)(=O)OC
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Name
|
|
Quantity
|
5.8 g
|
Type
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reactant
|
Smiles
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[H-].[Na+]
|
Name
|
|
Quantity
|
320 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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the solvent removed under reduced pressure
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Type
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CUSTOM
|
Details
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The residue was then partitioned between 300 mL of CH2Cl2 and 200 mL of water
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Type
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EXTRACTION
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Details
|
The aqueous layer was further extracted with CH2Cl2 (2×500 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
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to give a residue which
|
Type
|
CUSTOM
|
Details
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was then triturated with hexanes/EtOAc
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Name
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|
Type
|
product
|
Smiles
|
COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)C2CCN(CC2)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.5 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |